{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple methoxy groups and an amide linkage, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-24-15-7-5-13(6-8-15)11-21-18(22)12-28-20(23)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-10H,11-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHURUSXAHRFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of [2-[(4-Methoxyphenyl)methylamino]-2-hydroxyethyl] 3,4,5-trimethoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, it is used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and amide linkage play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Biological Activity
The compound {[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H22N2O5
- Molecular Weight : 406.43 g/mol
- IUPAC Name : this compound
These structural components suggest potential interactions within biological systems, particularly in relation to enzyme inhibition and cellular signaling pathways.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of similar compounds, particularly those containing methoxy groups. For instance, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) has shown significant antiproliferative activity against various cancer cell lines, including melanoma. The presence of methoxy groups was crucial in modulating the compound's bioavailability and efficacy in down-regulating folate cycle gene expression in melanoma cells .
The mechanism of action for compounds like TMECG involves binding to human dihydrofolate reductase (DHFR), leading to disruption of the folate cycle. This disruption is believed to contribute to the observed biological effects, suggesting a potential pathway for therapeutic applications in cancer treatment .
Case Studies and Research Findings
- Study on TMECG :
-
Comparative Analysis :
- A comparative analysis of various methoxy-substituted benzoates revealed that those with multiple methoxy groups exhibited enhanced biological activity compared to their unsubstituted counterparts.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
